molecular formula C17H21N7OS B5535785 4-[4-甲基-5-(1H-吡唑-1-基甲基)-4H-1,2,4-三唑-3-基]-1-[(2-甲基-1,3-噻唑-4-基)羰基]哌啶

4-[4-甲基-5-(1H-吡唑-1-基甲基)-4H-1,2,4-三唑-3-基]-1-[(2-甲基-1,3-噻唑-4-基)羰基]哌啶

货号 B5535785
分子量: 371.5 g/mol
InChI 键: SALMZUGXIRVYHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex heterocyclic compounds like the one often involves multistep synthetic routes that include the formation of the core structure followed by various functionalization reactions. For example, Shawish et al. (2021) discuss the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, highlighting the versatility of triazine as a core for developing compounds with potential biological activity (Shawish et al., 2021). Similarly, Suresh et al. (2016) provide insights into the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine derivatives, emphasizing the role of piperidine in the construction of complex molecular architectures (Suresh et al., 2016).

Molecular Structure Analysis

Molecular structure investigations, particularly X-ray crystallography combined with Hirshfeld and DFT calculations, are crucial for understanding the intermolecular interactions and electronic properties of these compounds. Shawish et al. (2021) analyzed the molecular packing and dominant interactions in s-triazine derivatives, providing a basis for understanding the structural features that influence the chemical behavior of similar compounds (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the triazole, pyrazole, and thiazole rings. These sites are amenable to various chemical transformations, including nucleophilic substitutions, cycloadditions, and electrophilic additions. The study by Suresh et al. (2016) showcases the reactivity of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine derivatives towards nucleophiles, highlighting the potential for synthesizing bioactive molecules (Suresh et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. These properties are influenced by the molecular structure and intermolecular interactions within the crystals. For example, the analysis of s-triazine derivatives by Shawish et al. (2021) provides insight into how molecular packing influences the physical properties of these compounds (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding the behavior of these compounds in chemical syntheses and biological systems. Studies like those conducted by Suresh et al. (2016) and Shawish et al. (2021) provide foundational knowledge on the reactivity patterns and stability profiles of triazole, pyrazole, and thiazole derivatives, which are applicable to understanding the chemical properties of the compound (Suresh et al., 2016); (Shawish et al., 2021).

科学研究应用

多巴胺受体配体

与查询化学物质在结构上相关的化合物已被广泛研究其对多巴胺受体的亲和力和选择性。例如,对4-杂环哌啶的研究已导致在人多巴胺D4受体上发现选择性高亲和力配体。通过系统探索构效关系,已经确定了可以改善亲和力和选择性的特定取代,在针对多巴胺受体功能障碍相关疾病的潜在治疗剂的开发中发挥着至关重要的作用 (Rowley 等,1997)

抗菌剂的合成与评价

基于三嗪的噻唑烷酮作为抗菌剂的合成和药理学评价展示了另一项研究应用。这些化合物由关键中间体4-(4-氨基-6-二甲氨基-[1,3,5]-三嗪-2-氧基)-1-甲基-1H-喹啉-2-酮开发,已针对多种细菌和真菌菌株进行了评估,表现出显着的抗菌活性。此类研究强调了结构相关化合物在解决抗菌剂耐药性方面的潜力 (Patel 等,2012)

用于结核病治疗的GyrB抑制剂

噻唑-氨基哌啶杂化类似物已被设计和合成,作为新型结核分枝杆菌GyrB抑制剂。这项研究突出了该化合物对结核分枝杆菌溶解酶GyrB ATP酶的体外有效性及其作为结核病治疗的治疗剂的潜力,表明此类结构与开发新的传染病治疗方法相关 (Jeankumar 等,2013)

大麻素受体拮抗剂

对特定拮抗剂与CB1大麻素受体的分子相互作用的研究提供了对结合的空间和静电要求的见解。这项研究对于理解化合物的结构特征(包括与查询化学物质相似的结构特征)如何影响它们作为由CB1受体调节的疾病的潜在治疗剂的活性非常重要 (Shim 等,2002)

未来方向

Given the wide range of biological activities exhibited by 1,2,4-triazole and thiazole derivatives, there is significant interest in the development of new drugs based on these structures . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

属性

IUPAC Name

[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7OS/c1-12-19-14(11-26-12)17(25)23-8-4-13(5-9-23)16-21-20-15(22(16)2)10-24-7-3-6-18-24/h3,6-7,11,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMZUGXIRVYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。